molecular formula C4H10ClNO4S2 B1431704 2-Ethanesulfonamidoethane-1-sulfonyl chloride CAS No. 1384428-02-7

2-Ethanesulfonamidoethane-1-sulfonyl chloride

Cat. No. B1431704
M. Wt: 235.7 g/mol
InChI Key: IGZDHFKWRYPSSU-UHFFFAOYSA-N
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Description

“2-Ethanesulfonamidoethane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1384428-02-7 . It has a molecular weight of 235.71 and its molecular formula is C4H10ClNO4S2 .


Molecular Structure Analysis

The InChI code for “2-Ethanesulfonamidoethane-1-sulfonyl chloride” is 1S/C4H10ClNO4S2/c1-2-12(9,10)6-3-4-11(5,7)8/h6H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

“2-Ethanesulfonamidoethane-1-sulfonyl chloride” is a powder at room temperature .

Scientific Research Applications

Synthesis of Alkane- and Arylsulfonyl Chlorides

Sulfonyl chlorides are extensively utilized in various industrial applications, including the production of detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. The synthesis methods for sulfonyl chlorides involve reactions with aliphatic hydrocarbons, sulfuryl halides, thiols, sulfoxides, and sulfenyl chlorides. Notably, the reaction of sulfonic acids and their derivatives with reagents like PCl5, COCl2, thionyl chloride, chlorine, and chlorosulfonic acid has been highlighted in the literature (Lezina, Rubtsova, & Kuchin, 2011).

Synthesis of Multisulfonyl Chlorides

The synthesis of functional aromatic multisulfonyl chlorides, which are key building blocks for dendritic and other complex organic molecules, has been achieved through the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl-, or benzyl thiophenyl groups as masked nonreactive precursors to sulfonyl chlorides (Percec et al., 2001).

Polymer Electrolyte Membranes

Sulfonated polyethylene membranes, formed by reacting polyethylene with chlorine and sulfur dioxide followed by hydrolysis of sulfonyl chloride groups, have shown promising ion-conduction and methanol permeation properties. These membranes are significant for their potential use in applications like fuel cells (Tricoli & Carretta, 2002).

Heavy Metal Sensing

N,N'-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) and related compounds, synthesized using sulfonyl chlorides, have been developed as sensors for heavy metals like cobalt ions. These sensors demonstrate high sensitivity and stability, making them valuable for environmental and health-care applications (Sheikh et al., 2016).

Solid-Phase Synthesis of Heterocyclic Compounds

Polymer-supported sulfonyl chloride has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, a process that involves the reaction of 1,2-diols with p-toluenesulfonyl isocyanate. This method allows for the preparation of these heterocyclic compounds with high enantiopurity, which is crucial in drug development (Holte, Thijs, & Zwanenburg, 1998).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(ethylsulfonylamino)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO4S2/c1-2-12(9,10)6-3-4-11(5,7)8/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZDHFKWRYPSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227559
Record name Ethanesulfonyl chloride, 2-[(ethylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethanesulfonamidoethane-1-sulfonyl chloride

CAS RN

1384428-02-7
Record name Ethanesulfonyl chloride, 2-[(ethylsulfonyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonyl chloride, 2-[(ethylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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